Superior α-Glucosidase Inhibition of 6-Bromo-2-phenylquinazoline Compared to Acarbose and 6-Iodo Analogs
6-Bromo-2-phenylquinazoline (compound 3a) demonstrates a 4.1-fold improvement in α-glucosidase inhibition compared to the clinical standard acarbose. The 6-bromo derivative achieves an IC50 of 1.08 ± 0.02 μM, whereas acarbose exhibits an IC50 of 4.40 ± 0.05 μM [1]. Furthermore, the 6-iodo-2-(4-fluorophenyl) analog (compound 3f) shows an 8.6-fold lower potency against α-glucosidase (IC50 = 9.27 ± 0.02 μM), highlighting that the 6-bromo and 2-phenyl combination is critical for optimal activity [2].
| Evidence Dimension | α-Glucosidase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.08 ± 0.02 μM |
| Comparator Or Baseline | Acarbose: 4.40 ± 0.05 μM; 6-iodo-2-(4-fluorophenyl) derivative (3f): 9.27 ± 0.02 μM |
| Quantified Difference | 4.1-fold more potent than acarbose; 8.6-fold more potent than the 6-iodo-2-(4-fluorophenyl) analog |
| Conditions | In vitro α-glucosidase enzyme inhibition assay |
Why This Matters
This quantifies the specific advantage of the 6-bromo substitution in diabetes-related enzyme inhibition, directly informing SAR-driven analog selection.
- [1] Mphahlele MJ, et al. Antioxidants. 2023;12(11):1971. View Source
- [2] Mphahlele MJ, et al. Antioxidants. 2023;12(11):1971. View Source
